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Compound of Interest

Compound Name: Dixylyl disulphide

Cat. No.: B1683433 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dixylyl

disulfide, with a focus on the common isomer, bis(2,4-dimethylphenyl) disulfide. It includes

available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, detailed experimental protocols for acquiring such data, and a workflow for spectroscopic

analysis. This document is intended to serve as a valuable resource for the identification,

characterization, and quality control of dixylyl disulfide in research and development settings.

Spectroscopic Data
The following tables summarize the available and expected spectroscopic data for bis(2,4-

dimethylphenyl) disulfide. Due to the limited availability of published spectra for this specific

isomer, data from closely related analogs are provided for comparative purposes where

necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of Bis(2,4-dimethylphenyl) Disulfide
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

7.46 d 7.9 2H Ar-H

7.07 s - 2H Ar-H

7.01 d 7.5 2H Ar-H

2.45 s - 6H Ar-CH₃

2.37 s - 6H Ar-CH₃

Solvent: CDCl₃,

Reference:

Tetramethylsilan

e (TMS) at 0.00

ppm.

Table 2: ¹³C NMR Spectroscopic Data of a Related Compound (Bis(4-tert-butyl-2,6-

dimethylphenyl) disulfide)

While specific ¹³C NMR data for bis(2,4-dimethylphenyl) disulfide is not readily available in the

searched literature, the following data for a structurally similar compound is provided for

reference. The chemical shifts for bis(2,4-dimethylphenyl) disulfide are expected to be in a

similar range.
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Chemical Shift (δ) ppm Assignment

152.7 Ar-C

143.1 Ar-C

131.9 Ar-C

125.3 Ar-CH

34.7 C(CH₃)₃

31.5 C(CH₃)₃

22.0 Ar-CH₃

Solvent: CDCl₃. Data is for a reference

compound and not bis(2,4-dimethylphenyl)

disulfide.

Infrared (IR) Spectroscopy
Table 3: Predicted FT-IR Spectroscopic Data for Bis(2,4-dimethylphenyl) Disulfide

Specific experimental IR spectra with peak assignments for bis(2,4-dimethylphenyl) disulfide

are not widely published. The following table is based on characteristic vibrational frequencies

for functional groups present in the molecule.
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Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium Aromatic C-H Stretch

2980-2850 Medium-Strong
Aliphatic C-H Stretch (from

methyl groups)

1610-1580 Medium-Strong Aromatic C=C Stretch

1490-1450 Medium-Strong Aromatic C=C Stretch

1465-1435 Medium C-H Bend (methyl)

880-800 Strong
C-H Out-of-plane Bend

(substituted benzene)

550-450 Weak S-S Stretch

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation Data for Bis(2,4-dimethylphenyl)

Disulfide (Electron Ionization - EI)

Detailed experimental mass spectra for bis(2,4-dimethylphenyl) disulfide are not readily

available. The predicted fragmentation pattern under electron ionization is presented below,

based on the known behavior of diaryl disulfides.

m/z Predicted Fragment

274 [M]⁺ (Molecular Ion)

137 [C₈H₉S]⁺ (Cleavage of the S-S bond)

105
[C₈H₉]⁺ (Loss of sulfur from the C₈H₉S

fragment)

91 [C₇H₇]⁺ (Tropylium ion, from rearrangement)

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation:

Weigh approximately 5-10 mg of the dixylyl disulfide sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-

d, CDCl₃) in a clean, dry NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

Instrument Parameters (General):

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Nuclei: ¹H and ¹³C.

Temperature: Standard probe temperature (e.g., 298 K).

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Spectral Width: Approximately 12-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16, depending on the sample concentration.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
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Spectral Width: Approximately 200-250 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase correct the spectrum.

Perform baseline correction.

Calibrate the chemical shift scale using the internal standard (TMS).

Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Background Spectrum:

Acquire a background spectrum of the empty ATR crystal. This will be automatically

subtracted from the sample spectrum to remove interference from atmospheric CO₂ and

water vapor.

Sample Analysis:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683433?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Place a small amount of the solid dixylyl disulfide sample directly onto the ATR crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Acquire the IR spectrum.

Instrument Parameters (General):

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

Spectral Range: Typically 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Processing:

The software will automatically perform the background subtraction.

Identify and label the significant absorption peaks.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

Sample Introduction:

Introduce a small amount of the dixylyl disulfide sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC).

For direct insertion, the sample is placed in a capillary tube and heated to induce

vaporization into the ion source.

Ionization:
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The vaporized sample molecules are bombarded with a high-energy electron beam

(typically 70 eV).

This causes the molecules to ionize and fragment.

Mass Analysis:

The resulting ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection:

The separated ions are detected, and a mass spectrum is generated, plotting ion intensity

versus m/z.

Data Analysis:

Identify the molecular ion peak ([M]⁺).

Analyze the fragmentation pattern to identify characteristic fragment ions, which can

provide structural information.

Workflow and Data Interpretation
The following diagram illustrates the general workflow for the spectroscopic analysis of a

compound like dixylyl disulfide.
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Spectroscopic Analysis Workflow for Dixylyl Disulfide
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Spectroscopic analysis workflow.

This workflow begins with the purified compound, which then undergoes parallel analysis by

NMR, IR, and MS. The data from each technique provides complementary information. NMR

spectroscopy reveals the chemical environment and connectivity of the hydrogen and carbon

atoms. IR spectroscopy identifies the functional groups present. Mass spectrometry determines

the molecular weight and provides insight into the molecule's stability and fragmentation

pathways. The collective interpretation of these datasets leads to the unambiguous

confirmation of the chemical structure of dixylyl disulfide.
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To cite this document: BenchChem. [Spectroscopic Analysis of Dixylyl Disulfide: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1683433#spectroscopic-data-nmr-ir-ms-of-dixylyl-
disulphide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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